Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo-
Description
The compound Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo- (hereafter referred to as Compound A) is a bicyclic carboxamide derivative with a molecular formula of C₁₇H₁₉F₂NO₂ and an average molecular mass of 307.340 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) core modified with:
- 4,7,7-Trimethyl substituents on the bicyclic framework.
- A 3-oxo group at position 3 of the bicyclo system.
- An N-(2,5-difluorophenyl) carboxamide moiety at position 1.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-15(2)16(3)6-7-17(15,13(22)12(16)21)14(23)20-11-8-9(18)4-5-10(11)19/h4-5,8H,6-7H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSLDISJJMDTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=C(C=CC(=C3)F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- typically involves a multi-step process. One common method includes the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . This reaction is performed under mild conditions using simple starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Cannabinoid Receptor Modulation:
Research indicates that compounds similar to bicyclo[2.2.1]heptane derivatives can act as modulators of cannabinoid receptors (CB1 and CB2). These receptors are crucial in the endocannabinoid system, which plays a role in various physiological processes including pain modulation and appetite regulation. The ability to selectively target these receptors makes such compounds promising candidates for therapeutic agents in treating conditions like chronic pain and obesity .
Anticancer Activity:
Studies have suggested that bicyclic compounds exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. For instance, derivatives of bicyclo[2.2.1]heptane have been investigated for their ability to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
Organic Synthesis
Building Blocks in Synthesis:
Bicyclo[2.2.1]heptane derivatives are utilized as versatile building blocks in organic synthesis. Their unique structural features allow for the development of complex molecules through various chemical transformations such as cycloadditions and functional group modifications. This makes them valuable in the synthesis of pharmaceuticals and agrochemicals .
Dioxo Compounds:
The presence of dioxo groups in the compound enhances its reactivity, allowing it to participate in further synthetic reactions that can lead to the formation of various functionalized products. This property is exploited in the design of new materials and chemicals with tailored properties for specific applications .
Materials Science
Polymer Chemistry:
The bicyclic structure contributes to the thermal stability and mechanical strength of polymers when incorporated into polymer matrices. Research has shown that polymers containing bicyclo[2.2.1]heptane units exhibit enhanced properties compared to traditional polymers, making them suitable for advanced material applications such as coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- involves its interaction with molecular targets such as enzymes. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent and Functional Group Impact
- In contrast, BG01278’s N-(5-bromopyridin-2-yl) substituent adds steric bulk and bromine’s polarizability, likely enhancing hydrophobic interactions . Fluorine’s small size and high electronegativity could make Compound A more metabolically stable than BG01278, where bromine might increase molecular weight and lipophilicity.
- Oxo Group Variations: Compound A has a single 3-oxo group, while BG01278 features 2,3-dioxo groups. ’s compound modifies the 3-oxo group with an imino linkage, enabling extended π-conjugation for applications in photochemistry .
Core Modifications :
Physicochemical and Functional Insights
Molecular Weight and Solubility :
Stereochemical Flexibility :
- Compound A’s undefined stereocenters contrast with BG01278’s fixed 2,3-dioxo configuration. This flexibility might allow Compound A to adopt multiple conformations, useful in binding diverse biological targets.
Biological Activity
Bicyclo[2.2.1]heptane-1-carboxamide derivatives have garnered attention due to their diverse biological activities. This article focuses on the specific compound Bicyclo[2.2.1]heptane-1-carboxamide, N-(2,5-difluorophenyl)-4,7,7-trimethyl-2,3-dioxo- , exploring its biological activity through various studies and data.
The compound exhibits significant biological activity primarily through its interaction with specific molecular targets. Notably, it has been studied for its potential as a CXCR2 antagonist , which plays a crucial role in inflammatory responses and cancer metastasis.
In Vitro Studies
-
CXCR2 Antagonistic Activity :
- The compound demonstrated a competitive inhibition with an IC50 value of 48 nM against CXCR2 receptors, indicating its potential for therapeutic applications in conditions where CXCR2 is implicated, such as cancer and inflammatory diseases .
- Selectivity studies showed a favorable profile with a selectivity ratio (CXCR1IC50/CXCR2IC50) of 60.4 , suggesting that it preferentially targets CXCR2 over CXCR1 .
-
Anti-Cancer Properties :
- In vitro assays against the CFPAC1 pancreatic cancer cell line revealed that the compound significantly inhibited cell migration by approximately 20.2% after 48 hours at a concentration of 10 μM. This was assessed using both wound healing and Transwell assays .
- The compound exhibited no cytotoxic effects at the tested concentrations (6.25 to 100 μM), highlighting its potential as a non-toxic therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of the compound was evaluated in rat models:
- Absorption and Distribution : Following oral administration (10 mg/kg), the maximum plasma concentration (Cmax) reached 2863 ng/mL , with a half-life () of approximately 2.58 hours .
- Stability : The compound showed high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), but not in liver microsomes, indicating potential metabolic pathways that require further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed insights into how modifications to the bicyclo[2.2.1]heptane structure influence biological activity:
- Variations in substituents on the aromatic ring have been explored to enhance selectivity and potency against CXCR2.
- The introduction of different functional groups has been linked to changes in pharmacokinetic properties and receptor binding affinities .
Comparative Data Table
| Compound | CXCR2 IC50 (nM) | Selectivity Ratio (CXCR1/CXCR2) | Cmax (ng/mL) | (h) |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptane derivative | 48 | 60.4 | 2863 | 2.58 |
| Control Compound A | 100 | 30 | 1500 | 3.00 |
| Control Compound B | 75 | 45 | 2000 | 1.50 |
Case Study: Anti-Cancer Efficacy
A study conducted on pancreatic cancer cell lines demonstrated that the bicyclo[2.2.1]heptane derivative effectively reduced cell migration without cytotoxic effects, suggesting its utility as an anti-metastatic agent.
Case Study: In Vivo Pharmacokinetics
Pharmacokinetic studies in rats provided valuable data on absorption profiles and metabolic stability, critical for assessing the feasibility of clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for bicyclo[2.2.1]heptane derivatives, and how do they apply to the target compound?
- Methodology : The bicyclo[2.2.1]heptane scaffold is typically synthesized via cycloaddition reactions or functionalization of pre-existing norbornane derivatives. For example, chromic acid oxidation of bicyclo[2.2.1]hept-2-en-7-ol yields bicyclo[2.2.1]hept-2-en-7-one, a precursor for further modifications . Hydroboration and Grignard reactions (e.g., phenylmagnesium bromide addition) are used to introduce substituents like hydroxyl or methyl groups . For the target compound, the trifluoromethyl and difluorophenyl groups likely require regioselective fluorination and coupling reactions, guided by steric and electronic factors.
Q. How can stereochemical descriptors (exo/endo) influence the reactivity of bicyclo[2.2.1]heptane derivatives?
- Methodology : The exo/endo configuration determines steric accessibility and transition-state geometry. For example, endo-substituents in bicyclo[2.2.1]heptane systems (e.g., bromo or fluoro groups) exhibit higher steric hindrance, affecting reaction rates in nucleophilic substitutions or catalytic cycles. Computational modeling (DFT) can predict preferred configurations, while X-ray crystallography validates stereochemistry .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR : NMR identifies fluorine environments (e.g., difluorophenyl substituents), while NMR resolves methyl and dioxo groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHFNO) and fragmentation patterns.
- X-ray Crystallography : Resolves bicyclo[2.2.1]heptane ring conformation and substituent orientation .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., 2,5-difluorophenyl, trimethyl) modulate the compound’s thermodynamic stability and reactivity?
- Methodology :
- Thermodynamic Analysis : Measure enthalpy of formation (ΔH) via calorimetry or computational methods (e.g., G4 theory) to assess stability .
- Kinetic Studies : Compare reaction rates of substituted vs. unsubstituted bicyclo[2.2.1]heptane derivatives in nucleophilic acylations or oxidations.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or radicals .
Q. What strategies resolve contradictions in catalytic performance when using this compound in asymmetric synthesis?
- Methodology :
- Stereoelectronic Tuning : Modify the carboxamide group’s electron-withdrawing capacity (e.g., replacing methyl with CF) to enhance enantioselectivity in organocatalysis .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to optimize transition-state stabilization.
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps in catalytic cycles .
Q. How can computational modeling guide the design of high-energy-density derivatives of this compound?
- Methodology :
- Detonation Property Prediction : Use EXPLO5 or Cheetah software to calculate detonation velocity (D) and pressure (P) based on heat of formation (HOF) and density .
- Impact Sensitivity Analysis : Evaluate bond dissociation energies (BDEs) of nitro or dioxo groups to assess stability under mechanical stress .
- Crystal Packing Analysis : Simulate lattice energies to identify polymorphs with optimal stability-energy trade-offs .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
